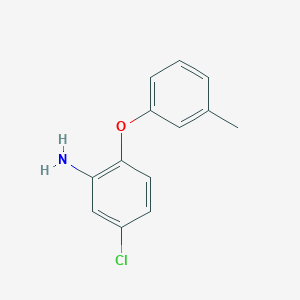

5-Chloro-2-(3-methylphenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(3-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(14)8-12(13)15/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUUENZGTGZADQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391870 | |

| Record name | 5-chloro-2-(3-methylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56966-51-9 | |

| Record name | 5-chloro-2-(3-methylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 3 Methylphenoxy Aniline and Its Analogues

Established Synthetic Pathways for Substituted Anilines and Diarylethers

The preparation of substituted anilines and diaryl ethers like 5-Chloro-2-(3-methylphenoxy)aniline often employs transition-metal-catalyzed reactions or classical nucleophilic substitution pathways. These methods offer versatile approaches to constructing the target molecule and its analogues.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions are central to modern organic synthesis due to their high functional group tolerance and the commercial availability of starting materials. nih.gov The development of these reactions, recognized with the 2010 Nobel Prize in Chemistry, has provided efficient methods for constructing complex molecules. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide or triflate and an organoboron compound. nih.gov While primarily used for C-C bond formation, its principles can be adapted for the synthesis of diaryl ethers, which are precursors to or can be modified to form phenoxy-substituted anilines. The reaction is valued for its mild conditions and the use of stable and environmentally benign boron reagents. unimib.it

The synthesis of thiophene-substituted anilines, for instance, has been successfully achieved using Suzuki-Miyaura coupling, demonstrating its applicability to forming bonds between aromatic rings, one of which carries an aniline (B41778) moiety. mdpi.comunimib.it This methodology can be conceptually extended to the synthesis of phenoxy-substituted anilines. Challenges can arise with substrates containing unprotected ortho-anilines, particularly in sp²–sp³ couplings, but recent developments have shown success even with these challenging substrates. nih.gov For example, the use of specific catalysts like CataXCium A Pd G3 has proven effective for Suzuki-Miyaura cross-couplings on unprotected ortho-bromoanilines, tolerating a wide variety of functional groups. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| ortho-bromoanilines | benzyl (B1604629), alkyl, aryl, alkenyl, and heteroaromatic boronic esters | CataXCium A Pd G3 | Substituted ortho-anilines | Good to excellent | nih.gov |

| 2-, 3-, and 4-bromoaniline | 2- and 3-thienyl boronic acids | Pd(dtbpf)Cl2 in Kolliphor EL/water | Thiophene-substituted anilines | Up to 98% | mdpi.com |

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions involves several key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The cycle typically begins with a Pd(0) complex. libretexts.org

Oxidative Addition : The Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. youtube.com

Transmetalation : In the case of Suzuki coupling, the organoboron reagent transfers its organic group to the palladium center, displacing the halide. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The efficiency and scope of these reactions are highly dependent on the choice of ligands coordinated to the palladium center. nih.gov Ligands influence the solubility, stability, and reactivity of the catalyst. For instance, bulky, electron-rich phosphine (B1218219) ligands can facilitate the reductive elimination step, which is often rate-limiting, especially in challenging C-O bond formations. nih.gov The development of specialized ligands like RockPhos, BrettPhos, and others has been crucial in expanding the utility of palladium-catalyzed cross-coupling to include the formation of diaryl ethers. nih.govnih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a classic, metal-free pathway to form aryl ethers. scientificupdate.com This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com

In the context of synthesizing this compound, an SNAr reaction would typically involve the reaction of a substituted chloronitrobenzene with a cresolate. The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, ortho and para to its position. masterorganicchemistry.comlibretexts.org The resulting nitrophenyl ether can then be reduced to the corresponding aniline. For example, 1-chloro-2,4-dinitrobenzene (B32670) readily reacts with dimethylamine (B145610) at room temperature, highlighting the activating effect of nitro groups. libretexts.org The synthesis of various heterocyclic tetrahydropentacene derivatives has been achieved through SNAr reactions of bidentate nucleophiles with tetrafluoroterephthalonitrile, showcasing the versatility of this method. researchgate.net

The mechanism generally proceeds through a two-step addition-elimination process via a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

The success of SNAr reactions is highly dependent on several factors.

Substrate : The aromatic ring must be activated by at least one strong electron-withdrawing group, such as a nitro (-NO₂), cyano (-CN), or carbonyl group, positioned ortho or para to the leaving group. scientificupdate.commasterorganicchemistry.com

Leaving Group : The nature of the leaving group is important. Halogens are common leaving groups, with the order of reactivity often being F > Cl > Br > I. This is because the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Nucleophile : Strong nucleophiles are generally required. For the synthesis of diaryl ethers, alkoxides or phenoxides are used.

Solvent : Polar aprotic solvents like DMSO, DMF, or NMP are often used to dissolve the reagents and facilitate the reaction. scientificupdate.com

Temperature : The reactions may require elevated temperatures to proceed at a reasonable rate. scientificupdate.com

Optimization often involves screening different bases, solvents, and temperatures to maximize the yield of the desired product. For example, the synthesis of 4-aryloxybenzaldehydes via SNAr has been optimized by using dimethyl sulfoxide (B87167) (DMSO) as the solvent, which significantly reduced the reaction time compared to dimethylacetamide. walisongo.ac.id

| Parameter | Typical Conditions | Rationale | Reference |

|---|---|---|---|

| Aromatic Substrate | Aryl halide with ortho/para electron-withdrawing groups (e.g., -NO₂, -CN) | Activates the ring for nucleophilic attack. | masterorganicchemistry.com |

| Nucleophile | Alkoxides, phenoxides, amines | The attacking species that displaces the leaving group. | masterorganicchemistry.com |

| Solvent | Polar aprotic (e.g., DMSO, DMF, NMP) | Solubilizes reactants and facilitates the formation of the charged intermediate. | scientificupdate.com |

| Base | Used to generate the nucleophile in situ (e.g., K₂CO₃, NaH) | Deprotonates the alcohol or phenol (B47542). | walisongo.ac.id |

| Temperature | Room temperature to elevated temperatures | Provides the necessary activation energy for the reaction. | scientificupdate.com |

Reductive Synthesis Routes from Nitro Precursors

A prevalent and crucial step in the synthesis of this compound is the reduction of its corresponding nitro precursor, 1-chloro-4-(3-methylphenoxy)-2-nitrobenzene. This transformation is a classic example of converting aromatic nitro compounds into valuable aniline derivatives. The precursor itself is commonly synthesized via an Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. In this case, 2,4-dichloronitrobenzene (B57281) would react with m-cresol (B1676322). wikipedia.orgorganic-chemistry.orgnih.gov

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. youtube.com This process can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient. researchgate.net In this approach, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst.

The general reaction pathway for the hydrogenation of aromatic nitro compounds is believed to proceed through several intermediates. The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamine (B1172632). Finally, the hydroxylamine undergoes hydrogenation to yield the corresponding aniline. nih.gov

A variety of catalysts are effective for this transformation, with palladium on carbon (Pd/C) being a frequent choice due to its high activity and selectivity. researchgate.net Other catalysts such as platinum on carbon (Pt/C), Raney nickel, and rhodium are also utilized. nih.govmdpi.com The reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve high yields and purity of the desired aniline.

For instance, the catalytic hydrogenation of nitrobenzene (B124822) to aniline is a well-studied industrial process. researchgate.net Similarly, the reduction of halogenated nitroaromatic compounds, which are structurally related to the precursor of this compound, has been successfully demonstrated. A process for preparing 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767) involves the catalytic hydrogenation of the corresponding nitro compound, highlighting the applicability of this method to complex, halogenated diaryl ethers. google.com

While catalytic hydrogenation is highly effective, the choice of reducing agent is critical, especially when other reducible functional groups are present in the molecule. The goal is to achieve chemoselectivity, reducing the nitro group while leaving other functionalities, such as halogens or the ether linkage, intact.

Several reagent systems have been developed for the selective reduction of nitroaromatics. These include:

Metal Hydrides with Transition Metal Salts: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that, when combined with transition metal salts like iron(II) chloride (FeCl₂) or nickel complexes, can effectively and selectively reduce nitro groups. thieme-connect.comthieme-connect.com This system is advantageous as it often operates under mild conditions and tolerates a variety of functional groups, including esters. thieme-connect.comthieme-connect.com

Tin(II) Chloride (SnCl₂): The use of stannous chloride in an acidic medium is a classic and reliable method for the reduction of aromatic nitro compounds. It is known for its good functional group tolerance.

Iron (Fe) in Acidic Media: The Béchamp reduction, which uses iron metal in the presence of an acid like acetic acid or hydrochloric acid, is another established method. It is considered a mild and cost-effective option for nitro group reduction.

The following table summarizes various reagents used for the reduction of aromatic nitro compounds, which are applicable to the synthesis of this compound.

| Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂ with Pd/C or Pt/C | Methanol or Ethanol, Room Temperature to 80°C, 1-50 atm H₂ | Highly efficient; can sometimes cause dehalogenation. | researchgate.netgoogle.com |

| NaBH₄ / FeCl₂ | THF, 25-40°C | Good chemoselectivity, tolerates ester groups. | thieme-connect.comthieme-connect.com |

| SnCl₂ ⋅ 2H₂O | Ethanol or Ethyl Acetate, Reflux | Tolerates a wide range of functional groups. | |

| Fe / HCl or Acetic Acid | Aqueous Ethanol, Reflux | Mild, cost-effective, and generally selective. | |

| Ammonium (B1175870) Polysulfide | Aqueous or Alcoholic solution, Heat | Can be used for selective reduction of one nitro group in dinitro compounds. | google.com |

Development of Novel Synthetic Approaches and Derivatization Strategies

Beyond the fundamental synthesis, current research focuses on developing novel methods for the derivatization of aniline moieties to create structurally diverse and complex molecules.

The two aromatic rings of this compound offer multiple sites for functionalization. Regioselective C-H functionalization is a powerful tool for introducing new substituents at specific positions, avoiding the need for pre-functionalized starting materials. mdpi.comrsc.org These reactions are often guided by directing groups within the substrate. For aniline derivatives, the amino group itself or a modified version can direct the functionalization to the ortho-position. mdpi.com Alternatively, functionalization can be directed to other positions depending on the reaction conditions and the catalyst used. For instance, rhodium-catalyzed reactions have shown versatility in the C-H functionalization of arenes. rsc.org The ether linkage can also influence the regioselectivity of functionalization on either aromatic ring. acs.orgsu.se

In medicinal chemistry and drug discovery, there is a growing interest in molecules with three-dimensional complexity, often referred to as sp3-enriched scaffolds. nih.govrsc.org These structures can offer improved physicochemical properties and better interactions with biological targets. Aniline derivatives like this compound can serve as starting points for the synthesis of such scaffolds. nih.govdtu.dk

Strategies for building sp3-rich frameworks often involve cascade reactions or multicomponent reactions that efficiently build molecular complexity from simpler precursors. rsc.orgdtu.dk For example, an aniline can be incorporated into a heterocyclic ring system through a series of reactions, leading to a rigid, three-dimensional structure. The development of these synthetic strategies allows for the creation of diverse molecular libraries for biological screening. nih.govdtu.dk

Substituted anilines are crucial building blocks in the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and dyes. This compound, with its specific substitution pattern, can be a key intermediate for various target molecules. For example, the synthesis of novel benzamide (B126) derivatives often starts from substituted anilines. researchgate.net The amino group provides a reactive handle for amide bond formation, while the other substituents on the aromatic rings can be tailored to achieve the desired biological activity or material properties. The synthesis of complex heterocyclic systems, such as those derived from isoxazoles or azirines, can also utilize aniline-type precursors. mdpi.com

Principles of Large-Scale Synthesis and Manufacturing Considerations for this compound and its Analogues

Application of Continuous Flow Reactor Technologies

Continuous flow chemistry has emerged as a powerful technology for the manufacturing of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. rsc.org The application of continuous flow reactors to the synthesis of this compound can lead to substantial improvements in process control, safety, and efficiency. mdpi.com

For the synthesis of this compound, a potential flow process could involve the Ullmann ether synthesis. For instance, 2,4-dichloroaniline (B164938) could be reacted with m-cresol in a heated, pressurized flow reactor in the presence of a solid-supported copper catalyst. The continuous removal of the product from the reaction zone minimizes its thermal degradation and subsequent side reactions, leading to a cleaner product stream.

Another viable route is the Buchwald-Hartwig amination. wikipedia.org The development of highly active palladium catalysts allows these reactions to proceed under relatively mild conditions. beilstein-journals.org However, the cost of palladium and the potential for product contamination with residual metal are significant concerns in industrial applications. acsgcipr.org A continuous flow process using a packed-bed reactor with an immobilized palladium catalyst can address these challenges. This setup not only allows for the efficient reuse of the expensive catalyst but also ensures minimal metal leaching into the product stream, simplifying purification procedures.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Rationale for Improvement |

| Reaction Control | Difficult to control temperature and mixing in large vessels. | Precise control over temperature, pressure, and residence time. mdpi.com | Enhanced heat and mass transfer leads to better reproducibility and fewer side products. rsc.org |

| Safety | Risk of thermal runaway in large-scale exothermic reactions. | Inherent safety due to small reaction volumes and superior heat dissipation. rsc.org | Minimizes risk of accidents and allows for the use of more reactive reagents. |

| Yield & Purity | Often lower due to side reactions and product degradation. | Higher yields and purity due to shorter reaction times and better control. mdpi.com | Minimized byproduct formation simplifies downstream processing. |

| Catalyst Usage | Homogeneous catalysts are difficult to recover and reuse. | Enables the use of packed-bed or immobilized catalysts for easy separation and reuse. acsgcipr.org | Reduces cost and environmental impact associated with precious metal catalysts. |

| Scalability | Scaling up can be complex and non-linear ("scale-up issues"). | Easily scalable by running the process for longer durations or by parallelizing reactors ("scaling-out"). | More predictable and faster process development from lab to industrial scale. |

This table presents a comparative overview of batch versus continuous flow synthesis for a generic diaryl ether amine synthesis, with principles applicable to this compound.

Process Optimization for Yield and Purity in Industrial Production

Optimizing the manufacturing process for this compound is crucial for achieving high yield and purity, which directly impacts the economic viability and sustainability of the production. This optimization involves a multi-faceted approach, from the selection of the synthetic route to the fine-tuning of reaction parameters.

The choice between the Ullmann condensation and the Buchwald-Hartwig amination is a primary consideration. The Ullmann reaction, while using a less expensive copper catalyst, typically requires harsh conditions, including high temperatures (often over 200°C) and polar aprotic solvents. wikipedia.org These conditions can lead to thermal degradation and the formation of impurities. Modern modifications using specific ligands can allow for milder conditions. nih.gov The Buchwald-Hartwig amination, on the other hand, proceeds under much milder temperatures, offering better selectivity and functional group tolerance. wikipedia.orglibretexts.org However, the high cost of palladium catalysts and the specialized phosphine ligands required are major drawbacks. acsgcipr.org For industrial-scale production, a thorough cost-benefit analysis of catalyst performance, reaction conditions, and downstream processing costs is essential.

Once a synthetic route is chosen, several parameters must be systematically optimized:

Catalyst and Ligand Selection: In a Buchwald-Hartwig approach, the choice of palladium precursor (e.g., Pd(OAc)₂) and phosphine ligand is critical. Sterically hindered and electron-rich ligands often provide the best catalytic activity, allowing for lower catalyst loading and faster reaction rates. wikipedia.org For an Ullmann reaction, the source of copper (e.g., CuI, CuO) and the choice of ligand, if any, will significantly influence the reaction's efficiency. nih.gov

Base: The selection of the base is crucial for both reaction types. Common bases for Buchwald-Hartwig reactions include sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu), while weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also used, particularly when sensitive functional groups are present. beilstein-journals.org The base's strength and solubility can dramatically affect reaction kinetics and yield.

Solvent: The solvent must be chosen to ensure all reactants and catalysts are sufficiently soluble while being compatible with the reaction conditions. Toluene, xylene, and 1,4-dioxane (B91453) are common solvents for these coupling reactions. acsgcipr.org From a green chemistry perspective, the use of high-boiling point, non-recyclable solvents should be minimized.

Temperature and Reaction Time: These two parameters are interdependent. The goal is to find the lowest possible temperature and shortest reaction time that result in complete conversion of the starting materials to minimize energy consumption and prevent the formation of degradation products.

Purification: The final step in achieving high purity is the purification of the crude product. This typically involves crystallization, distillation, or chromatography. Optimizing the reaction to minimize impurities simplifies the purification process, reducing solvent waste and production costs. For instance, a patent for the synthesis of the related compound 5-chloro-2-methyl aniline highlights purification by distillation under vacuum to achieve the desired product. google.com

| Parameter | Influence on Yield and Purity | Optimization Strategy |

| Synthetic Route | Determines reaction conditions, byproducts, and catalyst cost (e.g., Cu vs. Pd). wikipedia.orgwikipedia.org | Evaluate Ullmann vs. Buchwald-Hartwig based on raw material cost, catalyst efficiency, and process safety. |

| Catalyst Loading | Lowering catalyst loading reduces cost and metal contamination but may decrease reaction rate. | Screen different catalyst/ligand systems to find the most active combination, allowing for minimal loading. acsgcipr.org |

| Base Selection | Base strength and type affect deprotonation efficiency and can cause side reactions with sensitive groups. beilstein-journals.org | Test a range of inorganic and organic bases to maximize yield without degrading reactants or products. |

| Solvent Choice | Affects solubility, reaction rate, and ease of work-up. High-boiling point solvents can be difficult to remove. | Select the lowest boiling point solvent that provides good solubility and performance. Consider green solvent alternatives. |

| Temperature | Higher temperatures increase reaction rates but can also promote side reactions and decomposition. wikipedia.org | Determine the minimum temperature required for complete conversion within a reasonable timeframe (e.g., through kinetic studies). |

| Work-up/Purification | Inefficient purification leads to lower isolated yield and purity. | Develop a robust crystallization or distillation process to efficiently remove impurities and unreacted starting materials. google.com |

This table summarizes key parameters for the process optimization of the synthesis of this compound.

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 2 3 Methylphenoxy Aniline

Oxidative Transformations of the Aniline (B41778) Moiety

The aniline functional group is readily oxidized, a characteristic reaction that can lead to a variety of complex products, including polymers and quinones. openaccessjournals.com The electrochemical oxidation of anilines typically proceeds through the formation of a radical cation, which can then undergo further reactions. nih.gov

The oxidation of anilines can lead to the formation of benzoquinones. openaccessjournals.com In the case of 5-Chloro-2-(3-methylphenoxy)aniline, oxidation under appropriate conditions is expected to transform the aniline moiety into a quinone-imine or, upon hydrolysis, a quinone derivative. The primary amino group is oxidized, and subsequent rearrangement and loss of protons can lead to the corresponding 1,4-benzoquinone (B44022) derivative. The specific nature of the oxidant and reaction conditions heavily influences the product distribution. For instance, strong oxidizing agents like potassium permanganate (B83412) can convert aniline to nitrobenzene (B124822), while others can yield benzoquinones. openaccessjournals.com

Table 1: Potential Oxidative Transformation Products

| Reactant | Oxidizing Agent | Potential Product(s) | Notes |

|---|---|---|---|

| This compound | Fremy's Salt (Potassium nitrosodisulfonate) | 5-Chloro-2-(3-methylphenoxy)-1,4-benzoquinone | Analogous to the oxidation of other substituted phenols and anilines. nih.gov |

| This compound | Manganese Dioxide (MnO₂) | 5-Chloro-2-(3-methylphenoxy)benzo-1,4-quinone | Aniline itself can be oxidized to benzo-1,4-quinone using MnO₂. chemistrysteps.com |

This table presents hypothetical products based on the known reactivity of the aniline functional group.

The mechanism of aniline oxidation is complex and can follow several pathways. nih.gov A common pathway involves the initial one-electron oxidation of the nitrogen atom to form a radical cation. This intermediate is highly reactive and can dimerize or undergo further oxidation. For N-unsubstituted anilines, head-to-tail and tail-to-tail coupling reactions are common, often leading to polymeric materials like polyaniline. nih.gov

The selectivity of the oxidation is governed by several factors:

Steric Hindrance : The bulky 2-(3-methylphenoxy) group may sterically hinder dimerization at the positions ortho to the amino group, potentially favoring the formation of intramolecularly rearranged products like quinones.

Electronic Effects : The electron-donating nature of the amino and phenoxy groups facilitates oxidation. The chloro group, being electron-withdrawing, may slightly decrease the electron density of the aniline ring but is not expected to prevent oxidation.

Reaction Conditions : The choice of oxidant, solvent, and pH can dramatically alter the reaction pathway and the final products. For example, electrochemical oxidation in acidic media often leads to polymerization. openaccessjournals.com

Reduction Reactions of the Aromatic System

Reduction reactions in organic synthesis involve the gain of electrons by a molecule, often through the addition of hydrogen or the removal of oxygen. numberanalytics.comtcichemicals.com While the aniline moiety is itself a product of nitro group reduction, further reduction of the this compound molecule can be achieved under specific conditions, targeting the aromatic rings or the chloro substituent.

The selective reduction of functional groups in a polyfunctional molecule like this compound depends on the choice of reducing agent and reaction conditions. numberanalytics.comtcichemicals.com

Aromatic Ring Reduction : Catalytic hydrogenation using catalysts like rhodium or ruthenium under high pressure and temperature can reduce the aromatic rings to their corresponding cyclohexyl derivatives. It can be challenging to selectively reduce one aromatic ring over the other.

Dehalogenation : The chloro group can be removed via catalytic hydrogenolysis. This is often achieved using a palladium catalyst (e.g., Pd/C) and a hydrogen source like H₂ gas or transfer hydrogenation reagents (e.g., ammonium (B1175870) formate). This reaction would yield 2-(3-methylphenoxy)aniline.

Table 2: Potential Selective Reduction Reactions

| Target Functional Group | Reagent/Catalyst | Potential Product | Conditions |

|---|---|---|---|

| Chloro Group | Pd/C, H₂ or HCOOH/NEt₃ | 2-(3-methylphenoxy)aniline | Mild temperature and pressure. |

| Aniline Aromatic Ring | Rh/C, H₂ | 5-Chloro-2-(3-methylphenoxy)cyclohexylamine | High pressure, elevated temperature. |

This table presents hypothetical transformations based on established reduction methodologies.

The characterization of reduced products would rely heavily on spectroscopic methods.

NMR Spectroscopy : The reduction of an aromatic ring would result in the disappearance of aromatic proton signals (typically δ 6.5-8.0 ppm) in the ¹H NMR spectrum and the appearance of aliphatic signals (typically δ 1.0-2.5 ppm). Similarly, the aromatic carbon signals in the ¹³C NMR spectrum would be replaced by signals in the aliphatic region.

Mass Spectrometry : The molecular weight of the products would change predictably upon reduction (e.g., loss of chlorine, addition of hydrogen atoms), which can be confirmed by mass spectrometry.

Stability : The resulting saturated amines (cyclohexylamines) are generally stable compounds. Their basicity would be significantly higher than the parent aniline due to the absence of the electron-withdrawing aromatic ring. chemistrysteps.com

Electrophilic and Nucleophilic Substitution Reactions

The aromatic rings of this compound are susceptible to both electrophilic and nucleophilic substitution reactions, with the outcome largely determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

The aniline amino group (-NH₂) is a very strong activating group and an ortho-, para-director for electrophilic aromatic substitution. byjus.com The phenoxy group (-OAr) is also activating and ortho-, para-directing, while the chloro group (-Cl) is deactivating but still an ortho-, para-director. chemistrysteps.comlibretexts.org

On the aniline ring, the directing effects are as follows:

-NH₂ group (at C1) : Strongly directs ortho (C6) and para (C4).

-OAr group (at C2) : Directs ortho (C3) and para (C5).

-Cl group (at C5) : Directs ortho (C4, C6).

The position para to the amino group (C4) is strongly activated by both the amino and chloro groups. The C6 position is activated by the amino and chloro groups but is sterically hindered by the adjacent bulky phenoxy group. Therefore, electrophilic attack is most likely to occur at the C4 position. Due to the high reactivity of anilines, reactions like bromination can proceed readily, sometimes leading to multiple substitutions. libretexts.orgscribd.com To achieve monosubstitution, the reactivity of the amino group often needs to be attenuated by converting it to an amide (e.g., acetanilide) before carrying out the substitution. chemistrysteps.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic substitution of the chlorine atom is generally difficult as the ring is not activated by strong electron-withdrawing groups (like -NO₂) in positions ortho or para to the leaving group. However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, substitution might be possible.

The aniline itself can act as a nucleophile. chemistrysteps.com For example, it can react with alkyl halides or acyl chlorides at the nitrogen atom. Furthermore, the aniline can be converted to a diazonium salt, which is an excellent intermediate for introducing a wide variety of substituents (e.g., -OH, -CN, -F, -Br) onto the aromatic ring in place of the original amino group. libretexts.org

Table 3: Summary of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Chloro-2-(3-methylphenoxy)-1,4-benzoquinone |

| 2-(3-methylphenoxy)aniline |

| 5-Chloro-2-(3-methylphenoxy)cyclohexylamine |

| 5-Chloro-2-(3-methylcyclohexyl)cyclohexylamine |

| Potassium permanganate |

| Manganese Dioxide |

| Palladium on carbon (Pd/C) |

| Rhodium on carbon (Rh/C) |

| Ruthenium dioxide (RuO₂) |

| Acetanilide |

| Nitrobenzene |

| Benzoquinone |

Reactivity Towards Electrophilic Aromatic Substitution

The susceptibility of this compound to electrophilic aromatic substitution (EAS) is complex due to the presence of multiple directing groups on its two phenyl rings. The outcome of such reactions depends on the balance between the activating and deactivating effects of these substituents.

Ring A (The Aniline Ring): This ring contains the primary amine (-NH₂), a chloro (-Cl) group, and the ether linkage (-O-Ar).

Amino Group (-NH₂): This is one of the strongest activating groups and is ortho-, para-directing due to its powerful +R (resonance) effect, which donates electron density to the ring. libretexts.org This significantly increases the ring's nucleophilicity, making it highly susceptible to electrophilic attack. libretexts.org

Phenoxy Group (-O-Ar): The ether oxygen also acts as an activating, ortho-, para-director through its +R effect, though it has a -I effect as well.

The combined influence on Ring A makes it highly activated towards electrophilic substitution. The powerful directing effect of the amino group will dominate, favoring substitution at the positions ortho and para to it (C4 and C6). However, the C6 position is sterically hindered by the bulky phenoxy group, and the C4 position is already occupied by the chloro group. Therefore, electrophilic attack is most likely to occur at the C4 position if the chloro group were to be replaced, or at other positions under forcing conditions. The high reactivity of arylamines can sometimes lead to overreaction and the formation of multiple substitution products. libretexts.org

Ring B (The Phenoxy Ring): This ring contains the methyl (-CH₃) group and the ether linkage (-Ar-O-).

Methyl Group (-CH₃): This is an activating group and an ortho-, para-director through a combination of inductive effects and hyperconjugation.

Ether Linkage (-Ar-O-): As viewed from this ring, the ether oxygen is also an ortho-, para-directing activating group.

The substitution pattern on Ring B is directed by both the methyl and the ether groups. These groups reinforce each other, strongly directing incoming electrophiles to the positions ortho and para to the ether linkage and ortho and para to the methyl group.

Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Ring | Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Ring A (Aniline) | -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para | |

| -OAr (Phenoxy) | Activating | Ortho, Para | |

| Ring B (Phenoxy) | -CH₃ (Methyl) | Activating | Ortho, Para |

| -ArO- (Ether) | Activating | Ortho, Para |

Nucleophilic Substitution Patterns on the Substituted Phenyl Rings

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be "electron-poor," usually achieved by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halogen.

On the aniline ring of this compound, the chlorine atom at C5 is a potential leaving group. However, the ring is substituted with a powerful electron-donating amino group. The resonance donation from the -NH₂ group increases the electron density of the ring, making it highly deactivated towards nucleophilic attack. ucalgary.ca Therefore, direct displacement of the chlorine atom by a nucleophile is generally unfavorable under standard SNAr conditions.

For a nucleophilic substitution to occur, the halogen atom typically needs to be activated by suitably positioned electron-withdrawing groups. beilstein-journals.org For instance, studies on 5-chloroindolizines have shown that the chlorine atom is readily displaced by nucleophiles due to activation from an ortho-nitrogen atom and an electron-withdrawing cyano group. beilstein-journals.org Similarly, the reactions of 2-chloro-3-cyano-5-nitropyridine with anilines proceed via nucleophilic substitution where the chloro group is activated by the nitro and cyano groups. rsc.org In the case of this compound, the absence of such strong, appropriately positioned electron-withdrawing groups on the aniline ring makes SNAr reactions difficult.

The phenoxy ring lacks a suitable leaving group, making it inert to nucleophilic aromatic substitution under normal conditions.

Condensation and Cyclization Reactions

Formation of Schiff Bases from the Primary Amine

The primary amine functionality (-NH₂) of this compound readily undergoes condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. orientjchem.orgresearchgate.net This reaction involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon, followed by the elimination of a water molecule, typically under acid catalysis. orientjchem.org

The general reaction is a cornerstone in synthetic organic chemistry for creating carbon-nitrogen double bonds (-C=N-). internationaljournalcorner.com A variety of substituted anilines, including chloro-derivatives, have been successfully used to synthesize Schiff bases. researchgate.netiaea.org For example, new indole (B1671886) Schiff base derivatives have been synthesized through the reaction of a malonaldehyde derivative with various substituted anilines in ethanol, using glacial acetic acid as a catalyst. orientjchem.org

General Reaction Scheme for Schiff Base Formation: R-CHO (Aldehyde) + H₂N-Ar → R-CH=N-Ar (Schiff Base) + H₂O Where Ar represents the 5-chloro-2-(3-methylphenoxy)phenyl group.

These reactions are significant as Schiff bases are important intermediates and compounds in medicinal and coordination chemistry. internationaljournalcorner.comscience.gov

Cyclization Pathways Leading to Fused Heterocyclic Systems

The structure of this compound, featuring an ortho-phenoxy amine, is a precursor for the synthesis of fused heterocyclic systems, most notably phenoxazines. Oxidative cyclization of ortho-aryloxy anilines is a common method for constructing the phenoxazine (B87303) core. This transformation can be achieved using various oxidizing agents and catalysts, leading to the formation of a new six-membered ring containing both oxygen and nitrogen heteroatoms, fused to the two original aromatic rings.

Furthermore, the primary amine can participate in cyclization reactions with other reagents to form different types of fused heterocycles. For example, reactions that form a new ring fused to the aniline moiety are well-established in heterocyclic chemistry. Depending on the reaction partner, it is plausible to synthesize fused systems like quinolines (Skraup or Doebner-von Miller reaction) or other complex polycyclic structures. The specific pathway and resulting product would be determined by the chosen reagents and reaction conditions. Such cyclization strategies are fundamental in creating complex molecules with specific biological or material properties. beilstein-journals.org

Theoretical Studies on Reaction Mechanisms

While no theoretical studies were found specifically for this compound, extensive research on the reaction mechanisms of its parent amine, aniline, provides significant insight into its potential radical chemistry.

Investigation of Methyl Radical Reactions with Aniline (e.g., H-abstraction, CH₃-addition)

Theoretical investigations have been conducted on the reaction kinetics between aniline (C₆H₅NH₂) and the methyl radical (CH₃•), a key species in combustion and atmospheric chemistry. nih.govacs.org These studies, performed over wide temperature (300–2000 K) and pressure ranges, have mapped the potential energy surface for the reaction using high-level quantum chemical methods like CCSD(T)//M06-2X/6-311++G(3df,2p). nih.govacs.orgresearchgate.net

The research identified two primary competing reaction pathways:

H-abstraction: The methyl radical abstracts a hydrogen atom from the amino (-NH₂) group of aniline to form methane (B114726) (CH₄) and the C₆H₅NH• radical. nih.govacs.org

CH₃-addition: The methyl radical adds to the aniline ring, primarily at the ortho-carbon position, to form a 2-methyl-aniline intermediate. nih.govacs.org

The H-abstraction from the -NH₂ group was found to be a competitive channel with the CH₃-addition at the ortho site. nih.govacs.org These theoretical studies provide crucial kinetic data, such as rate coefficients, which are valuable for developing detailed reaction mechanisms for aromatic amines in various environments. nih.govnih.gov The conventional transition-state theory (TST) and the RRKM-based master equation framework were employed to calculate the temperature- and pressure-dependent rate coefficients for these reaction channels. nih.govresearchgate.net

Calculated Atmospheric Rate Expressions for Aniline + CH₃• Reaction (T = 300–2000 K, P = 760 Torr)

| Reaction Pathway | Product(s) | Rate Expression (k, in cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| H-abstraction from -NH₂ | C₆H₅NH• + CH₄ | ka1 = 7.5 × 10⁻²³ T3.04 exp[(-40.63 ± 0.29 kJ·mol⁻¹)/RT] | nih.govacs.org |

| CH₃-addition to ortho-C | Intermediate (IS2) | kb2 = 2.29 × 10⁻³ T⁻³.¹⁹ exp[(-56.94 ± 1.17 kJ·mol⁻¹)/RT] | nih.govacs.org |

Computational Elucidation of Transition States and Reaction Pathways

The synthesis of this compound, a diaryl ether derivative, typically involves a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation reaction. Understanding the intricate mechanisms of these transformations, including the energetics of transition states and the stability of intermediates, is greatly enhanced through computational chemistry. While specific computational studies focusing exclusively on this compound are not extensively available in public literature, the reaction pathways can be elucidated by drawing parallels with well-studied analogous systems. Density Functional Theory (DFT) has emerged as a powerful tool for modeling such reactions, providing deep insights into their kinetics and thermodynamics.

The formation of the ether linkage in this compound likely proceeds via the reaction of a substituted chlorobenzene (B131634) with a substituted phenoxide. The presence of an activating group, such as a nitro group, often facilitates SNAr reactions by stabilizing the intermediate Meisenheimer complex. In the absence of strong activating groups, these reactions may require a catalyst, such as copper in the Ullmann condensation, or proceed through a benzyne (B1209423) intermediate.

Computational studies on similar aromatic nucleophilic substitution reactions have provided a general framework for understanding the transition states involved. mdpi.comyoutube.com For an uncatalyzed SNAr reaction, the process is typically a two-step addition-elimination mechanism. The first step, which is often rate-determining, involves the nucleophilic attack of the phenoxide on the carbon atom bearing the chlorine. This leads to the formation of a high-energy intermediate known as a Meisenheimer complex. The transition state leading to this intermediate would feature a partially formed C-O bond and a partially broken C-Cl bond, with the negative charge delocalized over the aromatic ring. The stability of this transition state, and thus the reaction rate, is highly dependent on the nature and position of the substituents on the aromatic ring.

In the context of the Ullmann condensation, computational studies on the mechanism of biaryl ether synthesis have shed light on the role of the copper catalyst. nih.gov These reactions are generally understood to proceed through a series of steps involving oxidative addition, ligand exchange, and reductive elimination. DFT calculations have been employed to map out the potential energy surfaces of these catalytic cycles, identifying the key transition states and intermediates. For instance, the oxidative addition of the aryl halide to a Cu(I) species is a critical step, and its transition state would involve the simultaneous interaction of the copper center with the carbon and halogen atoms of the aryl halide.

While specific calculated values for the transition states in the synthesis of this compound are not available, a hypothetical reaction profile can be constructed based on general principles of SNAr and Ullmann reactions. The following tables illustrate the type of data that would be generated from a detailed computational study using DFT.

Table 1: Hypothetical Calculated Energy Barriers for the Formation of this compound via SNAr

| Step | Description | Transition State (TS) | Calculated Activation Energy (kcal/mol) |

| 1 | Nucleophilic attack of 3-methylphenoxide on 2,4-dichloroaniline (B164938) | TS1 | 25-35 |

| 2 | Departure of the chloride ion to form the product | TS2 | 5-10 |

Note: These are estimated values based on analogous systems. Actual values would require specific DFT calculations.

Table 2: Key Geometric Parameters of a Hypothetical Transition State (TS1) for the SNAr Reaction

| Parameter | Description | Value (Å) |

| C-O distance | Distance between the attacking oxygen and the aromatic carbon | ~2.0 |

| C-Cl distance | Distance between the aromatic carbon and the leaving chlorine | ~2.2 |

| C-N distance | Distance of the aniline C-N bond | ~1.4 |

Note: These are representative values to illustrate the nature of the transition state geometry.

The elucidation of these reaction pathways through computational methods provides invaluable guidance for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve the yield and selectivity of the synthesis of this compound and related compounds.

Advanced Spectroscopic Characterization and Computational Studies of 5 Chloro 2 3 Methylphenoxy Aniline

Experimental Spectroscopic Techniques for Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of 5-Chloro-2-(3-methylphenoxy)aniline, it provides critical information regarding the molecule's nominal mass, exact mass, and fragmentation patterns, which helps in confirming its identity and structure.

In a typical electron ionization (EI) mass spectrometry experiment, this compound (C₁₃H₁₂ClNO) would be expected to show a distinct molecular ion peak. The molecular ion ([M]•+) is formed by the loss of a single electron from the molecule. Given its monoisotopic mass of approximately 233.06 Da, the molecular ion peak would appear at an m/z of 233. uni.lu The presence of a chlorine atom would also result in a characteristic isotopic pattern for the molecular ion, with a second peak ([M+2]•+) at m/z 235, having an intensity of about one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragment ions and neutral losses. libretexts.org The structure of this compound contains several bonds susceptible to cleavage, including the ether linkage and bonds adjacent to the aromatic rings and the amine group. libretexts.orgmiamioh.edu

Key fragmentation pathways would likely include:

Cleavage of the ether bond (C-O): This is a common fragmentation pathway for aryl ethers. miamioh.edu Cleavage can occur on either side of the oxygen atom, leading to two primary fragment ions.

Loss of the chlorophenoxy-amine radical to form a tolyl cation ([C₇H₇]⁺) at m/z 91.

Loss of the methylphenyl radical to form a chloro-amino-phenoxy cation ([C₆H₅ClNO]⁺) at m/z 142.

Alpha-Cleavage: Amines often undergo alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org However, in this aromatic amine, cleavage of the aryl C-N bond is more significant.

Loss of small neutral molecules: Fragmentation can also proceed via the loss of small, stable neutral molecules.

The table below outlines the proposed major fragment ions for this compound based on established fragmentation principles. libretexts.orglibretexts.org

| m/z Value | Proposed Ion Structure | Formation Pathway |

| 233/235 | [C₁₃H₁₂ClNO]•+ | Molecular Ion ([M]•+) |

| 142/144 | [C₆H₅ClNO]⁺ | Cleavage of the ether C-O bond with loss of •C₇H₇ |

| 91 | [C₇H₇]⁺ | Cleavage of the ether C-O bond with loss of •C₆H₅ClNO |

This interactive table summarizes the primary ions expected in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition, as each unique formula has a distinct theoretical exact mass. colorado.eduuantwerpen.be

For this compound, the calculated monoisotopic mass is 233.06075 Da. uni.lu An HRMS measurement confirming a molecular ion peak at this exact m/z value would definitively establish its elemental formula as C₁₃H₁₂ClNO. This distinguishes it from other potential compounds that might have the same nominal mass of 233 but different elemental formulas.

The following table demonstrates how HRMS can differentiate between compounds with the same nominal mass.

| Elemental Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) | Difference from Target (ppm) |

| C₁₃H₁₂ClNO | 233 | 233.06075 | 0.00 |

| C₁₂H₁₄N₃OCl | 233 | 233.08254 | 93.48 |

| C₁₄H₁₅N₂O | 233 | 233.11844 | 247.51 |

This interactive table illustrates the power of HRMS in confirming elemental composition by comparing the exact mass of the target compound with other potential isobaric formulas.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org

The UV-Vis spectrum of this compound is determined by its chromophores—the parts of the molecule responsible for light absorption. libretexts.org The primary chromophores in this compound are the two substituted benzene (B151609) rings, the nitrogen atom of the amine group with its lone pair of electrons, and the oxygen atom of the ether linkage, also with non-bonding electrons.

The expected electronic transitions are:

π → π* Transitions: These high-intensity absorptions arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. libretexts.org Substituted benzenes typically show two distinct bands. The presence of substituents like -Cl, -NH₂, -CH₃, and the phenoxy group will cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. sciencepublishinggroup.com

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs of the nitrogen or oxygen atoms) to an antibonding π* orbital of the aromatic ring. libretexts.org These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths. libretexts.org The aniline (B41778) moiety, in particular, is known to exhibit characteristic n → π* transitions. researchgate.net

UV-Vis spectroscopy is a widely used technique for the quantitative determination of a light-absorbing compound in a solution. sciencepublishinggroup.com This application is based on the Beer-Lambert Law, which states that for a given wavelength, the absorbance (A) of a solution is directly proportional to the concentration (c) of the analyte and the path length (l) of the light through the solution. libretexts.org

The Beer-Lambert equation is expressed as: A = εcl where ε (epsilon) is the molar absorptivity, a constant that is characteristic of the compound at a specific wavelength.

To perform a quantitative analysis of this compound, a calibration curve would first be prepared by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λ_max). Plotting absorbance versus concentration yields a straight line, the slope of which is equal to εl. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.

The table below provides an example of data that could be used to generate a calibration curve.

| Concentration (mol/L) | Absorbance (at λ_max) |

| 1.0 x 10⁻⁵ | 0.15 |

| 2.0 x 10⁻⁵ | 0.30 |

| 4.0 x 10⁻⁵ | 0.60 |

| 6.0 x 10⁻⁵ | 0.90 |

| 8.0 x 10⁻⁵ | 1.20 |

This interactive table presents hypothetical data illustrating the linear relationship between concentration and absorbance as described by the Beer-Lambert Law.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov If a single crystal of sufficient quality of this compound could be grown, this technique would provide an exact model of its solid-state structure, revealing detailed information about bond lengths, bond angles, and torsional angles. researchgate.net

While a specific crystal structure for this compound is not publicly available, an X-ray crystallographic analysis would elucidate key structural features, including:

The precise bond lengths of all covalent bonds (e.g., C-Cl, C-N, C-O, C-C, C-H).

The bond angles between atoms, such as the C-O-C angle of the ether linkage.

The planarity of the benzene rings.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, which dictates how the molecules pack together in the solid state.

The table below lists some key structural parameters that would be determined by X-ray crystallography, along with generally expected values for similar structures.

| Structural Parameter | Description | Expected Value |

| C-Cl Bond Length | The distance between the carbon and chlorine atoms on the first ring. | ~1.74 Å |

| C-O-C Bond Angle | The angle formed by the ether linkage connecting the two rings. | ~118-120° |

| Dihedral Angle | The twist angle between the planes of the two aromatic rings. | Variable, dependent on crystal packing forces |

| N-H Bond Length | The distance between the nitrogen and hydrogen atoms of the amine group. | ~1.01 Å |

This interactive table outlines the type of precise structural data that X-ray crystallography provides.

Quantum Chemical and Computational Modeling Approaches

No dedicated peer-reviewed computational studies using Density Functional Theory (DFT) for the geometry optimization and electronic structure prediction of this compound have been found. This type of analysis would provide theoretical insights into the molecule's stable conformation and the distribution of electrons. While general computational predictions are available in databases like PubChem, these are typically not from peer-reviewed research and lack the depth required for a detailed scientific article. uni.lu

There are no published studies that report the theoretical prediction of vibrational frequencies (e.g., via IR and Raman spectroscopy) for this compound using DFT. Such calculations are crucial for assigning experimental spectral bands to specific molecular vibrations. Studies on similar molecules, like other chloroaniline derivatives, have utilized these methods to correlate theoretical and experimental spectra, but this has not been performed for the specific compound . niscpr.res.inresearchgate.netnih.gov

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound is also absent from the scientific literature. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. Without dedicated DFT studies, these reactivity descriptors cannot be reported.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool that illustrates the three-dimensional charge distribution of a molecule. This technique provides a visual guide to the electrophilic and nucleophilic sites, which is fundamental for understanding and predicting chemical reactivity. The MEP is mapped onto the molecule's total electron density surface, where different colors denote varying levels of electrostatic potential.

Identification of Electrophilic and Nucleophilic Regions

The MEP map uses a color spectrum to identify reactive areas. Regions with a negative electrostatic potential, typically shown in red and yellow, are electron-rich and susceptible to electrophilic attack. Conversely, areas with a positive potential, colored in blue, are electron-deficient and are sites for nucleophilic attack. Green areas represent neutral or near-zero potential.

For this compound, the MEP map would highlight specific regions of reactivity:

Nucleophilic Regions (Electron-Rich): The most negative potential is expected to be concentrated around the nitrogen atom of the aniline group and the oxygen atom of the phenoxy group due to the presence of lone pairs of electrons. These sites are the primary targets for electrophiles. The chlorine atom, with its high electronegativity, also contributes to electron-rich areas.

Electrophilic Regions (Electron-Poor): The most positive potential is anticipated around the hydrogen atoms of the amine group (-NH2) and the hydrogen atoms attached to the aromatic rings. nih.govscienceopen.com These electron-deficient sites are susceptible to attack by nucleophiles.

This distribution of electrostatic potential is a key determinant of the molecule's interaction with other chemical species.

Prediction of Molecular Recognition and Binding Sites

The MEP surface is instrumental in predicting how a molecule will interact with biological targets, such as proteins or nucleic acids. The shape and charge distribution govern the initial recognition and binding events. jmaterenvironsci.com By identifying the electron-rich and electron-poor regions, scientists can predict the non-covalent interactions—such as hydrogen bonds and electrostatic interactions—that stabilize the molecule within a receptor's binding pocket. biorxiv.org

In the context of this compound, the hydrogen atoms on the amine group can act as hydrogen bond donors, while the nitrogen and oxygen atoms can serve as hydrogen bond acceptors. These potential interaction points are critical for forming stable complexes with biological macromolecules, a foundational aspect of drug design and molecular biology.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density within a molecule. wikipedia.org It translates the complex, many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs, closely resembling classical Lewis structures. wisc.edu This analysis also quantifies the extent of electron delocalization through the interactions between filled "donor" orbitals and empty "acceptor" orbitals.

The stability of a molecule is enhanced by these delocalization effects, which are measured as second-order perturbation energies (E(2)). For this compound, key interactions would include:

The delocalization of the lone pair electrons from the nitrogen (nN) and oxygen (nO) atoms into the antibonding π* orbitals of the adjacent aromatic rings.

The hyperconjugative interactions between the π orbitals of the aromatic rings and the σ* orbitals of the C-H and C-C bonds.

Computational Thermodynamics and Kinetics for Reaction Pathways

Computational chemistry provides powerful tools to investigate the thermodynamics and kinetics of chemical reactions, offering insights into reaction mechanisms, transition states, and product distributions. mdpi.com By employing methods like Density Functional Theory (DFT), researchers can calculate the potential energy surface for a given reaction, identifying the most energetically favorable pathways.

For this compound, these studies could model its synthesis, degradation, or metabolic pathways. For example, a study on the reaction of a similar compound, 4-methyl aniline, with hydroxyl radicals demonstrated that computational methods can determine reaction rate constants and branching ratios for different products over a range of temperatures. mdpi.com Such calculations would involve:

Geometry Optimization: Finding the lowest energy structures for reactants, products, and transition states.

Frequency Calculations: To confirm the nature of stationary points (minima or saddle points) and to compute thermodynamic properties like enthalpy, entropy, and Gibbs free energy.

Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) Theory: To calculate reaction rate constants. mdpi.com

These computational studies are invaluable for understanding the reactivity and lifetime of the compound under various conditions without the need for extensive experimental work.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. nih.gov

QSAR models are developed by creating a dataset of compounds with known activities and then using statistical methods, such as multiple linear regression (MLR), to build a predictive model. mdpi.com For a series of derivatives related to this compound, a QSAR study could predict activities like antifungal efficacy or cytotoxicity against cancer cell lines. mdpi.comresearchgate.net

Derivation of Molecular Descriptors for Biological Activity Prediction

The foundation of any QSAR model is the selection of appropriate molecular descriptors. researchgate.net These are numerical values that quantify different aspects of a molecule's structure. For this compound, these descriptors can be categorized as:

Constitutional (1D/2D): Molecular weight, atom counts, and topological indices that describe the connectivity of the molecule.

Geometrical (3D): Descriptors derived from the three-dimensional structure, such as molecular surface area and volume.

Electrostatic: Properties related to charge distribution, including dipole moment and partial charges on atoms. jmaterenvironsci.com

Quantum-Chemical: Descriptors calculated from the electronic wavefunction, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), hardness, softness, and electrophilicity. sums.ac.ir

Once calculated, these descriptors are used to build a regression model that can predict the biological activity of new, untested compounds. semanticscholar.org

Advanced Spectroscopic and Computational Analysis of this compound

A comprehensive review of the advanced spectroscopic characterization and computational studies for the chemical compound this compound reveals a notable absence of published research in the public domain. While methodologies for such analyses are well-established in the field of analytical and computational chemistry, their specific application to this compound has not been documented in scientific literature.

Detailed investigations involving the correlation of computational parameters with observed spectroscopic effects are crucial for understanding the structural and electronic properties of a molecule. Typically, this involves a synergistic approach where experimental data from techniques like Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, as well as UV-Visible spectrophotometry, are compared against theoretical values derived from computational methods such as Density Functional Theory (DFT).

This correlative analysis allows for a deeper understanding of the molecule's vibrational modes, electronic transitions, chemical shifts, and other quantum chemical properties. The process involves optimizing the molecular geometry, followed by calculations of vibrational frequencies, electronic absorption spectra, and other parameters. The comparison between the calculated (theoretical) and observed (experimental) data helps in the precise assignment of spectral features and validates the computational model used.

However, for this compound, there are no available studies that provide the necessary experimental spectra or the corresponding computational data. Research on analogous but distinct molecules, such as 5-chloro-ortho-methoxyaniline and various other substituted anilines, has demonstrated the utility of these combined spectroscopic and computational approaches. These studies often include detailed tables correlating calculated and experimental vibrational frequencies and discussions on molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO).

The absence of such specific research for this compound means that a detailed article on its spectroscopic and computational analysis, particularly focusing on the correlation of theoretical and experimental parameters as requested, cannot be generated at this time. The scientific community has yet to publish the foundational research required to produce such a specific and data-rich analysis.

No Specific Research Found for this compound in Proteomics and Enzyme Inhibition

Despite a comprehensive search of scientific literature and databases, no specific research articles or detailed studies were identified for the chemical compound this compound concerning its application as a ubiquitin binding scaffold, its role in protein degradation pathways, or its specific mechanisms of enzyme inhibition.

Extensive queries have failed to yield any published data on the biological and pharmacological research applications of this compound in the areas specified. The requested outline, focusing on its utility in proteomics and as an enzyme modulator, could not be substantiated with any available scientific evidence.

The search for information on this compound primarily returns listings from chemical suppliers and general chemical property data. While there is research on related aniline derivatives and their biological activities, this information is not specific to this compound and therefore cannot be used to address the detailed points of the proposed article.

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The absence of specific research on this compound in the requested contexts means that any attempt to create the article would be based on speculation and would not meet the required standards of scientific accuracy.

Biological and Pharmacological Research Applications of 5 Chloro 2 3 Methylphenoxy Aniline

Role as a Privileged Scaffold in Drug Discovery

The 2-phenoxyaniline (B124666) framework, particularly with halogen substitutions, is considered a "privileged scaffold." This term refers to molecular structures that are capable of binding to multiple, often unrelated, biological targets, making them highly valuable starting points for drug discovery programs.

The synthesis of 5-Chloro-2-(3-methylphenoxy)aniline and its derivatives can be achieved through established chemical methods for forming diaryl ethers. A common approach is the Ullmann condensation, which involves the coupling of a phenol (B47542) (like m-cresol) with an aryl halide (like 2,4-dichloroaniline (B164938) or 1-bromo-4-chloro-2-nitrobenzene followed by reduction). Another widely used method is the copper-promoted coupling of arylboronic acids with phenols. organic-chemistry.org

A key strategy in medicinal chemistry is the synthesis of a library of derivatives based on a core scaffold to explore the structure-activity relationship (SAR). For this compound, derivatives could be designed by:

Modifying substituents on either phenyl ring: Introducing various functional groups (e.g., electron-withdrawing or electron-donating groups, halogens, alkyl chains) can modulate the electronic properties, lipophilicity, and steric profile of the molecule.

Altering the amine group: The primary amine can be converted into secondary or tertiary amines, amides, ureas, or sulfonamides to explore different hydrogen bonding patterns and interactions with biological targets. nih.gov

Introducing heterocyclic rings: Replacing one of the phenyl rings with a heterocycle, such as pyridine (B92270) or pyrimidine, can introduce new interaction points and improve pharmacological properties.

A patent for the preparation of the related compound 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767) involves the reduction of the corresponding nitrobenzene (B124822) precursor, a common synthetic route for this class of compounds. google.com This highlights a feasible pathway for producing the necessary precursors for a library of derivatives based on the 5-chloro-2-phenoxyaniline (B41261) core.

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. Identifying the key pharmacophoric features of the this compound scaffold is essential for designing derivatives with high potency and selectivity.

Based on studies of analogous diaryl ethers, several features can be inferred as critical for biological activity:

The Diaryl Ether Linkage: The ether bond provides a specific angle and rotational flexibility between the two aromatic rings, which is a crucial determinant of how the molecule fits into a binding pocket.

Hydrogen Bond Donors/Acceptors: The primary amine group on one ring acts as a hydrogen bond donor. The ether oxygen can act as a hydrogen bond acceptor. These features are often critical for anchoring the molecule to amino acid residues in a target protein.

Halogen Atoms: The chlorine atom at position 5 of the aniline (B41778) ring can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and selectivity. Its electron-withdrawing nature also influences the pKa of the aniline nitrogen.

Hydrophobic Regions: The phenyl and tolyl rings provide hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with nonpolar regions of a binding site. nih.gov

By systematically modifying these features and observing the effect on biological activity, a detailed pharmacophore model can be developed to guide the design of more selective and potent inhibitors for specific targets. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. asiapharmaceutics.info This method allows researchers to screen large virtual libraries of compounds against a known protein structure, prioritizing those with the highest predicted binding affinity for synthesis and biological testing.

For this compound and its derivatives, molecular docking could be employed to:

Identify potential biological targets: By docking the compound against a panel of known protein structures associated with various diseases (e.g., kinases, proteases, bacterial enzymes), new therapeutic applications could be identified.

Understand binding modes: Docking studies can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the active site of a target. nih.govresearchgate.net For example, docking studies of diaryl ether derivatives into the InhA enzyme active site helped rationalize their observed antimycobacterial activity. nih.gov

Guide lead optimization: By visualizing the docked pose, chemists can identify opportunities to modify the molecule's structure to improve its fit and enhance binding affinity, thus guiding the design of more potent derivatives. researchgate.net

Studies on related quinoline (B57606) derivatives have successfully used molecular docking to validate biological activity against resistant bacterial strains like E. coli. mdpi.com Similarly, docking of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against the monoamine oxidase-B (MAO-B) enzyme helped identify compounds with high binding affinities as potential anti-Parkinson's agents. asiapharmaceutics.info These examples demonstrate the power of computational screening for exploring the therapeutic potential of novel chemical scaffolds.

Mechanistic Studies of Biological Activities

The diaryl ether scaffold is a component of several known antimicrobial agents, including the broad-spectrum antibacterial agent triclosan. The presence of chlorine atoms in aromatic systems is also a common feature in many antimicrobial compounds, suggesting that this compound and its derivatives are promising candidates for antimicrobial research.

Antibacterial Activity: Research on related structures supports this potential. A study on novel diaryl ether derivatives designed as InhA inhibitors found that several compounds exhibited potent activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.gov Another study on macrocyclic diarylheptanoids showed moderate to good activity against M. tuberculosis and other Gram-positive bacteria. nih.gov Furthermore, sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold showed notable activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antifungal Activity: Diaryl ethers have also been investigated as antifungal agents. Several synthesized diaryl ethers showed greater efficacy against phytopathogenic fungi like Fusarium graminearum and Fusarium oxysporum than the commercial fungicide hymexazol (B17089). nih.gov In another study, N-(alkoxy)diphenyl ether carboxamide derivatives were designed as novel succinate (B1194679) dehydrogenase inhibitors, with some showing significant inhibition of mycelial growth in fungi such as Botrytis cinerea and Rhizoctonia solani. mdpi.com The structure-activity relationship indicated that halogen substitutions on the benzyl (B1604629) group were beneficial for antifungal activity. mdpi.com

Table 2: Antimicrobial Activities of Structurally Related Compounds

| Compound Class | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| Diaryl Ether Derivatives | Mycobacterium tuberculosis (DS, MDR, XDR) | MIC values as low as 0.98 µg/mL | nih.gov |

| Macrocyclic Diarylheptanoids | M. tuberculosis, Gram-positive bacteria | MIC values of 12.5-50 µg/mL | nih.gov |

| Diaryl Ethers | Fusarium graminearum, Fusarium oxysporum | More effective than hymexazol at 50 µg/mL | nih.gov |

| N-(alkoxy)diphenyl ether carboxamides | Botrytis cinerea, Rhizoctonia solani | Mycelial growth inhibition >70% at 50 µg/mL | mdpi.com |

| Sulfonamide-Benzamide Hybrids | Methicillin-resistant Staphylococcus aureus | MIC values of 15.62-31.25 µmol/L | nih.gov |

This table summarizes findings for various classes of compounds related to this compound to illustrate the antimicrobial potential associated with its core structural motifs.

Antimicrobial Properties (e.g., Antibacterial, Antifungal)

Elucidation of Cellular and Molecular Mechanisms of Action